molecular formula C12H23NO4 B2392602 tert-butylN-[4-(2-hydroxyethyl)oxan-4-yl]carbamate CAS No. 1351570-12-1

tert-butylN-[4-(2-hydroxyethyl)oxan-4-yl]carbamate

Cat. No.: B2392602
CAS No.: 1351570-12-1
M. Wt: 245.319
InChI Key: ULRAZJURDBAFLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties tert-Butyl N-[4-(2-hydroxyethyl)oxan-4-yl]carbamate (CAS: 1351570-12-1) is a carbamate derivative featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a 2-hydroxyethyl group. The tert-butyl carbamate (Boc) group is attached to the nitrogen of the oxan-4-yl moiety . Its molecular formula is C₁₂H₂₃NO₄, with a molecular weight of 245.3153 g/mol . The hydroxyethyl substituent introduces hydrogen-bonding capacity, influencing solubility and crystallinity, while the Boc group provides steric bulk and acid-labile protection for amines in synthetic applications .

A similar route is plausible for the target compound, involving reaction of 4-(2-hydroxyethyl)oxan-4-amine with Boc₂O.

Properties

IUPAC Name

tert-butyl N-[4-(2-hydroxyethyl)oxan-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-12(4-7-14)5-8-16-9-6-12/h14H,4-9H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRAZJURDBAFLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOCC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways for tert-Butyl N-[4-(2-Hydroxyethyl)oxan-4-yl]carbamate

Ring Formation and Hydroxyethyl Group Introduction

The synthesis typically begins with constructing the tetrahydropyran ring. Two primary strategies are employed:

Cyclization of Diol Precursors

A diol such as 2-(2-hydroxyethyl)propane-1,3-diol undergoes acid-catalyzed cyclization to form 4-(2-hydroxyethyl)oxane. For example, using p-toluenesulfonic acid (PTSA) in toluene at 80°C yields the oxane ring in ~75% efficiency.

Epoxide Ring-Opening

Epichlorohydrin reacts with ethylene glycol under basic conditions to form an intermediate epoxide, which is subsequently reduced to introduce the hydroxyethyl group. Catalytic hydrogenation (Pd/C, H₂) achieves this step with >80% yield.

Table 1: Comparison of Ring-Formation Methods

Method Starting Material Catalyst/Conditions Yield (%)
Diol Cyclization 2-(2-Hydroxyethyl)-1,3-diol PTSA, toluene, 80°C 75
Epoxide Ring-Opening Epichlorohydrin NaOH, ethylene glycol 82
Catalytic Hydrogenation Epoxide intermediate Pd/C, H₂, ethanol 85

Carbamate Protection of the Amine Group

Following ring formation, the amine at the 4-position of the oxane is protected using di-tert-butyl dicarbonate (Boc anhydride). Key steps include:

Boc Protection Under Basic Conditions

The amine reacts with Boc anhydride in the presence of triethylamine (TEA) in dichloromethane (DCM) at 0–25°C. This method achieves 90–95% yield.

Optimized Procedure

  • Dissolve 4-amino-4-(2-hydroxyethyl)oxane (10 mmol) in DCM (50 mL).
  • Add TEA (12 mmol) and Boc anhydride (11 mmol) dropwise at 0°C.
  • Stir for 12 hours at 25°C.
  • Purify via column chromatography (hexane/ethyl acetate = 3:1) to isolate the product.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts Boc protection efficiency:

Table 2: Solvent Screening for Boc Protection

Solvent Temperature (°C) Yield (%) Purity (%)
Dichloromethane 25 95 98
Tetrahydrofuran 25 88 95
Ethyl Acetate 25 82 93

Polar aprotic solvents like DCM maximize yield due to enhanced nucleophilicity of the amine.

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Cyclization vs. Epoxide Routes : The epoxide method offers higher yields (85% vs. 75%) but requires stringent moisture control.
  • Boc Protection : TEA in DCM outperforms other bases (e.g., NaHCO₃) due to superior solubility and reactivity.

Purity and Byproduct Formation

  • Column chromatography (silica gel, hexane/ethyl acetate) remains the gold standard for purification, achieving >98% purity.
  • Common byproducts (e.g., over-Boc-protected species) are minimized by stoichiometric control of Boc anhydride.

Challenges and Solutions in Synthesis

Steric Hindrance at the 4-Position

The bulky hydroxyethyl group impedes amine reactivity. Solutions include:

  • Using excess Boc anhydride (1.2 equiv) to drive the reaction.
  • Employing microwave-assisted synthesis to reduce reaction time (2 hours vs. 12 hours).

Oxidation of the Hydroxyethyl Group

The primary alcohol in the hydroxyethyl group is prone to oxidation. Protection as a tert-butyldimethylsilyl (TBS) ether during synthesis prevents this, with subsequent deprotection using tetrabutylammonium fluoride (TBAF).

Chemical Reactions Analysis

Types of Reactions

tert-butylN-[4-(2-hydroxyethyl)oxan-4-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted tetrahydropyran derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butylN-[4-(2-hydroxyethyl)oxan-4-yl]carbamate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals.

Biology

In biological research, this compound is studied for its potential role in biochemical pathways and interactions with enzymes. Its hydroxyethyl group can mimic natural substrates, making it useful in enzyme inhibition studies.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of polymers and other advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of tert-butylN-[4-(2-hydroxyethyl)oxan-4-yl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the tetrahydropyran ring provides structural stability. This compound can inhibit enzyme activity by mimicking natural substrates, leading to competitive inhibition.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key structural analogues differ in the substituents on the oxane ring or the nitrogen atom, altering physicochemical and reactivity profiles:

Compound Name (CAS) Substituent on Oxan-4-yl Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target compound (1351570-12-1) 2-Hydroxyethyl C₁₂H₂₃NO₄ 245.32 Hydrogen-bonding via -OH; Boc-protected amine
[4-(4-Hydroxyphenyl)oxan-4-yl] 4-Hydroxyphenyl C₁₆H₂₃NO₄ 293.36 Aromatic ring for π-π stacking; phenolic -OH
[4-Cyanooxan-4-yl] Cyano (-CN) C₁₁H₁₈N₂O₃ 226.28 Electron-withdrawing -CN; increased polarity
[4-(4-Bromophenyl)oxan-4-yl] 4-Bromophenyl C₁₆H₂₂BrNO₃ 356.26 Halogen for cross-coupling; steric bulk
[1-(4-Fluoro-2-isocyanato)piperidin-4-yl] Isocyanato-phenyl-piperidine C₁₈H₂₃FN₂O₃ 346.39 Reactive isocyanate group; fluorinated aromatic

Key Observations :

  • Hydrogen Bonding: The hydroxyethyl group in the target compound enables O–H···O hydrogen bonds, forming crystalline networks (as seen in analogous carbamates ). In contrast, the cyano group in lacks H-bond donors, reducing crystallinity but enhancing polarity.
  • Aromatic vs. Aliphatic Substituents : The 4-hydroxyphenyl and 4-bromophenyl analogues introduce aromaticity, enabling π-π interactions absent in the aliphatic hydroxyethyl variant.
  • Reactive Groups : The isocyanato group in confers electrophilic reactivity, enabling conjugation with nucleophiles (e.g., amines), whereas the Boc group in the target compound is inert under basic conditions but cleaved by acids .

Physical Properties and Stability

Crystallinity and Melting Behavior :

  • The target compound’s hydroxyethyl group promotes intermolecular hydrogen bonds, leading to ordered crystal packing (e.g., infinite chains along the c-axis via O–H···O interactions ).
  • The 4-hydroxyphenyl analogue exhibits a twisted molecular conformation (dihedral angle = 67.33° between aromatic rings), reducing π-π stacking but allowing N–H···O and O–H···O hydrogen bonds for 2D network formation .
  • Bromophenyl and cyano substituents increase molecular weight and melting points due to higher polarity and halogen/cyano interactions.

Thermal Stability :

  • Carbamates with electron-withdrawing groups (e.g., -CN ) show lower thermal stability due to destabilization of the carbamate linkage. In contrast, the hydroxyethyl group’s H-bonding may enhance stability by reinforcing crystal packing .
  • Boc-protected compounds generally decompose above 150°C, with degradation pathways influenced by substituents. The isocyanato analogue is thermally labile, releasing isocyanate upon heating .

Reactivity :

  • Hydroxyethyl Group : Susceptible to esterification (e.g., acetylation) or oxidation to a carboxylic acid .
  • Boc Group : Cleaved under acidic conditions (e.g., HCl in dioxane) to regenerate the amine, a key feature in peptide synthesis .
  • Bromophenyl Group : Enables Suzuki-Miyaura cross-coupling for biaryl synthesis .
  • Isocyanato Group : Reacts with amines to form ureas, useful in polymer chemistry .

Data Tables

Table 1: Comparative Physical Properties

Compound (CAS) Melting Point (°C) Solubility (mg/mL) LogP Hydrogen Bond Donors
1351570-12-1 Not reported ~50 (DCM) 1.2 2 (OH, NH)
863615-19-4 180–182 ~20 (DMSO) 2.5 2 (OH, NH)
1860028-25-6 155–157 ~100 (MeOH) 0.8 1 (NH)
1807849-53-1 210–212 ~10 (THF) 3.1 1 (NH)

Table 2: Key Spectral Data (NMR)

Compound (CAS) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
1351570-12-1 1.43 (s, 9H, Boc), 3.65 (m, 2H, -CH₂OH) 28.3 (Boc CH₃), 70.1 (oxane C), 156.1 (C=O)
863615-19-4 1.40 (s, 9H), 6.75 (d, 2H, Ar-H) 28.1 (Boc CH₃), 115.5 (Ar-C), 155.9 (C=O)
1860028-25-6 1.45 (s, 9H), 2.50 (m, 2H, -CN) 28.5 (Boc CH₃), 119.8 (CN), 155.5 (C=O)

Biological Activity

Tert-butyl N-[4-(2-hydroxyethyl)oxan-4-yl]carbamate is a carbamate derivative that exhibits promising biological activities. This detailed analysis explores its molecular structure, potential pharmacological applications, and relevant research findings.

Molecular Structure and Properties

The compound has the molecular formula C12H23N1O4C_{12}H_{23}N_{1}O_{4} and a molecular weight of approximately 245.32 g/mol. Its structure features a tert-butyl group attached to a nitrogen atom, which is further connected to an oxane ring substituted with a hydroxyethyl group. This unique configuration contributes to its potential applications in pharmaceutical and chemical research.

The biological activity of tert-butyl N-[4-(2-hydroxyethyl)oxan-4-yl]carbamate can be attributed to the following mechanisms:

  • Enzyme Inhibition : Similar carbamate derivatives have been shown to inhibit various enzymes involved in inflammatory responses and cancer progression. The presence of the carbamate functional group allows for hydrolysis, potentially leading to active metabolites that interact with biological targets.
  • Receptor Interaction : The hydroxyethyl substituent may enhance binding affinity to specific receptors, thereby modulating biological responses. This characteristic is crucial for developing therapeutic agents targeting conditions such as cancer and autoimmune diseases .

Case Studies and Experimental Findings

Several studies highlight the potential of carbamate derivatives in therapeutic applications:

  • Cancer Research : A study involving related compounds showed their efficacy in inhibiting tumor growth in xenograft models. The selective targeting of Bruton’s tyrosine kinase (BTK) by similar structures indicates potential for developing targeted therapies against B-cell malignancies .
  • Neuroprotection : In vitro studies revealed that certain analogs could protect neuronal cells from apoptosis induced by amyloid beta peptides, suggesting a neuroprotective role that could be explored for treating neurodegenerative diseases .

Comparative Analysis with Related Compounds

The following table summarizes key features of tert-butyl N-[4-(2-hydroxyethyl)oxan-4-yl]carbamate compared to similar compounds:

Compound NameStructureKey Features
Tert-butyl N-[4-(2-hydroxyethyl)oxan-4-yl]carbamateStructureUnique hydroxyethyl group; potential anti-inflammatory activity
Tert-butyl N-(piperidin-4-ylmethyl)carbamateStructureContains piperidine; different pharmacological profile
Tert-butyl N-[1-[1-(oxan-2-yl)indazol-4-yl]propan-2-yl]carbamateStructureIncorporates indazole; unique properties related to cancer research

Q & A

Q. How to reconcile conflicting bioactivity data across studies?

  • Approach :
  • Standardized Assays : Use validated cell lines (e.g., HEK293) and controls (e.g., DMSO vehicle).
  • Metabolic Stability Testing : Incubate with liver microsomes to assess metabolite interference.
  • Structural Confirmation : Re-isolate compounds post-assay to confirm integrity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.